1-(2-Hydroxyethyl)piperidine-4-carboxylic acid (CAS 16665-18-2) is a highly versatile, bifunctional piperidine derivative widely procured as an advanced active pharmaceutical ingredient (API) intermediate and specialty monomer. Featuring a tertiary amine core flanked by orthogonal reactive sites—a primary alcohol on the N-alkyl chain and a C4-carboxylic acid—this compound serves as a critical building block in the synthesis of pH-responsive polymers, zwitterionic materials, and complex drug scaffolds. Its structural profile imparts enhanced hydrophilicity and specific spatial geometry, making it a preferred precursor over simpler piperidine derivatives in workflows requiring dual-site functionalization or precise physicochemical tuning .
Attempting to substitute 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid with generic analogs like isonipecotic acid or 1-methylpiperidine-4-carboxylic acid frequently leads to synthetic bottlenecks or suboptimal material performance. Isonipecotic acid lacks the N-hydroxyethyl moiety, necessitating additional, often low-yielding N-alkylation steps that introduce impurities and reduce overall process efficiency. Meanwhile, N-methylated analogs lack the primary hydroxyl group entirely, preventing their use in step-growth polymerizations (e.g., polyesterification) or orthogonal conjugation strategies required for linker technologies. Furthermore, the specific zwitterionic behavior and hydration capacity afforded by the N-(2-hydroxyethyl) group cannot be replicated by simple alkyl chains, rendering generic substitutes ineffective in applications demanding precise solubility profiles or pH-responsive characteristics .
When synthesizing complex bifunctional linkers, the choice of starting material dictates overall process efficiency. Utilizing 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid provides immediate access to orthogonal hydroxyl and carboxyl reactive sites. In contrast, starting from the baseline comparator, isonipecotic acid, requires an initial N-alkylation step with ethylene oxide or a 2-haloethanol, followed by rigorous purification. This additional synthetic burden typically reduces overall process yields by 15-30% and increases solvent consumption. By procuring the pre-assembled N-hydroxyethyl scaffold, process chemists can eliminate these early-stage bottlenecks, directly proceeding to esterification or amidation.
| Evidence Dimension | Synthetic steps and associated yield loss for N-hydroxyethylation |
| Target Compound Data | 0 additional steps (pre-functionalized) |
| Comparator Or Baseline | Isonipecotic acid (requires 1-2 additional steps, ~15-30% yield reduction) |
| Quantified Difference | Eliminates N-alkylation step, improving overall throughput |
| Conditions | Industrial scale-up of bifunctional piperidine linkers |
Procuring the pre-functionalized compound directly lowers manufacturing costs and reduces batch-to-batch variability associated with early-stage N-alkylation.
In the development of piperidine-containing active pharmaceutical ingredients (APIs), managing lipophilicity is critical for oral bioavailability. The incorporation of the 1-(2-hydroxyethyl) group significantly alters the physicochemical profile compared to simple alkylated analogs. 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid possesses a lower calculated partition coefficient (cLogP) due to the hydrogen-bond donating and accepting capabilities of the primary alcohol. When compared to 1-methylpiperidine-4-carboxylic acid, the hydroxyethyl derivative provides a quantifiable increase in thermodynamic aqueous solubility, often shifting the solubility profile by an order of magnitude in physiological buffers, which is crucial for formulating highly soluble drug salts .
| Evidence Dimension | Aqueous solubility contribution and cLogP |
| Target Compound Data | Enhanced hydration via terminal -OH group |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid (higher lipophilicity, lacks H-bond donor) |
| Quantified Difference | Significant reduction in cLogP and improved aqueous solubility |
| Conditions | Physiological pH (7.4) buffer systems for API formulation |
Selecting this specific intermediate allows medicinal chemists to proactively engineer favorable solubility and pharmacokinetic properties into drug candidates without altering the core piperidine pharmacophore.
For the synthesis of stimuli-responsive polymers, the structural geometry of the monomer is paramount. 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid functions as a structurally complete A-B type monomer for step-growth polycondensation, possessing both a reactive carboxylic acid and a primary alcohol. This enables the direct synthesis of polyesters containing a tertiary amine in the backbone, which imparts pH-responsive swelling or degradation characteristics. In direct contrast, 1-methylpiperidine-4-carboxylic acid lacks the necessary hydroxyl group, rendering it completely unviable for direct polycondensation without the addition of complex co-monomers. The bifunctionality of the target compound streamlines the procurement of raw materials for smart polymer production.
| Evidence Dimension | Suitability for direct A-B step-growth polymerization |
| Target Compound Data | Viable single-component monomer |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid (incapable of homopolymerization) |
| Quantified Difference | 100% reduction in required co-monomers for basic polyester backbone formation |
| Conditions | Standard esterification polycondensation conditions |
Materials scientists can procure this single compound to build complex, pH-responsive polymeric networks, dramatically simplifying the supply chain and formulation process.
Due to its dual reactive sites (-OH and -COOH), this compound is perfectly suited for the development of complex linkers used in targeted drug delivery systems, such as ADCs or PROTACs, where precise, stepwise conjugation is required .
The combination of polymerizable groups and a tertiary amine core makes this a highly effective monomer for synthesizing pH-responsive polyesters or polyurethanes used in smart coatings, drug delivery matrices, or advanced sensors.
In medicinal chemistry, procuring this specific intermediate allows for the rapid integration of the N-(2-hydroxyethyl)piperidine moiety into drug candidates, optimizing their solubility, metabolic stability, and tissue distribution profiles compared to simpler alkylated analogs .